N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system frequently utilized in kinase inhibitor design due to its ability to mimic purine binding motifs. Key structural elements include:
- Azepane substituent: A seven-membered saturated amine ring at the 4-position of the pyrimidine ring, which may enhance metabolic stability and conformational flexibility compared to smaller cyclic amines.
- Ethyl linker: Connects the pyrazolo[3,4-d]pyrimidine core to the carboxamide group.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O2/c31-23(19-14-20(32-28-19)17-8-4-3-5-9-17)24-10-13-30-22-18(15-27-30)21(25-16-26-22)29-11-6-1-2-7-12-29/h3-5,8-9,14-16H,1-2,6-7,10-13H2,(H,24,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOJKOXFCBXTHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=NOC(=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide involves multiple synthetic steps. The synthesis typically starts with the preparation of the core pyrazolopyrimidine scaffold, followed by sequential functional group modifications to introduce the azepan-1-yl and isoxazole-3-carboxamide groups. Specific reaction conditions such as solvent choice, temperature, and time are crucial for optimal yield and purity.
Industrial Production Methods: Industrial-scale production leverages optimized protocols for efficiency. This often involves continuous flow chemistry techniques, which provide precise control over reaction parameters, thus improving yield and reducing waste.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation, particularly at the azepan-1-yl moiety, under specific oxidative conditions.
Reduction: Reduction reactions can target the pyrazolopyrimidine core, altering its electronic properties.
Substitution: Substitution reactions commonly occur at the phenyl and isoxazole rings, allowing for diverse functional group modifications.
Common Reagents and Conditions Used:
Oxidation: Common reagents include hydrogen peroxide and sodium periodate.
Reduction: Common reagents include sodium borohydride and lithium aluminium hydride.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired functional group introduction.
Major Products Formed: Products vary based on reaction conditions but often include oxidized or reduced forms of the parent compound, as well as substituted derivatives with modified functional groups.
Scientific Research Applications
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is extensively utilized in scientific research due to its pharmacological potential. Its applications include:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its interaction with various biological targets, influencing cellular pathways.
Medicine: Explored for potential therapeutic uses, particularly in targeting specific enzymes and receptors involved in disease processes.
Industry: Utilized in developing specialized materials with unique properties.
Mechanism of Action
The compound exerts its effects through intricate molecular interactions. It binds to specific molecular targets, such as enzymes or receptors, modulating their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to alterations in cellular pathways and subsequent biological responses.
Comparison with Similar Compounds
Comparative Analysis Table
Research Implications
- Azepane vs. Piperazine : Azepane’s larger ring may improve binding pocket compatibility in kinases requiring bulkier substituents, while piperazine derivatives could favor targets requiring polar interactions .
- Thiadiazole vs. Isoxazole : Thiadiazole’s sulfur atom might enhance affinity for cysteine-rich kinases but reduce aqueous solubility compared to isoxazole .
- PROTAC Applications : Compounds like SJF690 demonstrate the versatility of pyrazolo[3,4-d]pyrimidine cores in advanced therapeutic strategies, though their complexity poses pharmacokinetic challenges .
Biological Activity
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound notable for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a carboxamide group and a pyrazolo-pyrimidine moiety. These features suggest interactions with various biological targets, particularly in the context of cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of approximately 350.42 g/mol. The compound's structure allows it to engage in specific interactions with biological molecules, influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₆O |
| Molar Mass | 350.42 g/mol |
| Chemical Class | Carboxamide |
| Key Structural Features | Pyrazolo-pyrimidine, Isosazole |
Research indicates that this compound primarily interacts with Cyclin-dependent kinase 2 (CDK2) . This interaction is crucial for regulating the cell cycle and has implications in cancer therapy, as inhibiting CDK2 can lead to the arrest of cancer cell proliferation.
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including:
- Breast cancer (MCF-7)
- Lung cancer (A549)
- Prostate cancer (PC3)
The effectiveness of these compounds is often evaluated using assays such as the WST-1 colorimetric assay, which measures cell viability post-treatment.
Case Studies
In a study examining the biological activity of related compounds, it was found that derivatives with modifications in their structure exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole | MCF-7 | 15 |
| Similar derivative | A549 | 20 |
These findings suggest that structural modifications can significantly impact the biological activity and potency of these compounds.
Antimicrobial Activity
While primarily investigated for anticancer properties, preliminary studies also indicate potential antimicrobial activity. The compound and its derivatives have been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the compound’s versatility in targeting both cancerous cells and certain bacterial strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
